molecular formula C3H7BrMg B13389635 Magnesium;propane;bromide

Magnesium;propane;bromide

Cat. No.: B13389635
M. Wt: 147.30 g/mol
InChI Key: LVKCSZQWLOVUGB-UHFFFAOYSA-M
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Description

Isopropylmagnesium bromide, with the chemical formula C3H7BrMg and CAS registry number 920-39-8, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its isopropyl and bromine functional groups. . Isopropylmagnesium bromide is highly reactive and should be handled with caution due to its flammable and corrosive nature. It is typically stored and used under inert conditions, such as in a dry, oxygen-free environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylmagnesium bromide is prepared through the reaction of isopropyl bromide with magnesium turnings in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

C3H7Br+MgC3H7MgBr\text{C3H7Br} + \text{Mg} \rightarrow \text{C3H7MgBr} C3H7Br+Mg→C3H7MgBr

Industrial Production Methods: In industrial settings, the preparation of isopropylmagnesium bromide involves similar reaction conditions but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and control the reaction temperature is crucial to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Isopropylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropylmagnesium bromide is widely used in scientific research, particularly in organic synthesis. Its applications include:

Mechanism of Action

Isopropylmagnesium bromide acts as a nucleophile in organic reactions. The magnesium atom in the compound has a partial positive charge, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The general mechanism involves the formation of a tetrahedral intermediate, followed by protonation to yield the final product .

Properties

IUPAC Name

magnesium;propane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKCSZQWLOVUGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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